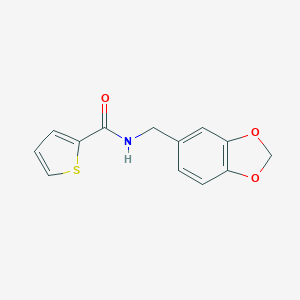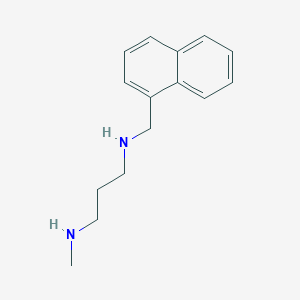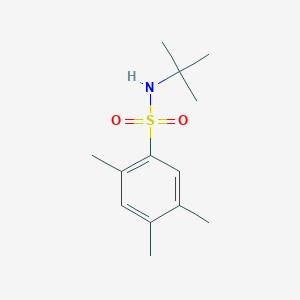
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPBD belongs to the class of phenethylamines and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves its interaction with the serotonin receptor system. As a partial agonist at the 5-HT2A receptor, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide can activate the receptor to a certain extent, leading to downstream signaling events. However, its activity is limited compared to full agonists such as LSD. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to act as an antagonist at the 5-HT2B receptor, which can prevent the receptor from being activated by other ligands.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, alter body temperature, and induce head-twitch behavior. These effects are thought to be mediated by its interaction with the serotonin receptor system. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have anxiogenic effects, which may be useful in studying anxiety disorders.
実験室実験の利点と制限
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which is a target of interest in various fields such as neuroscience and psychiatry. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has a short half-life, which can make it difficult to study its long-term effects. It is also not as potent as other phenethylamines such as LSD, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders. Its anxiogenic effects may be useful in developing new therapies for these conditions. Another area of interest is its interaction with other serotonin receptor subtypes. Further research is needed to fully understand its activity at these receptors and its potential therapeutic uses. Overall, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has the potential to be a valuable tool in scientific research and may lead to new discoveries in the field of neuroscience.
合成法
The synthesis of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide as a white crystalline powder.
科学的研究の応用
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been used in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have a high affinity for the 5-HT2B receptor, which is implicated in cardiovascular function.
特性
製品名 |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC名 |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChIキー |
FVAWAVLCPWDQFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
正規SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)




![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

